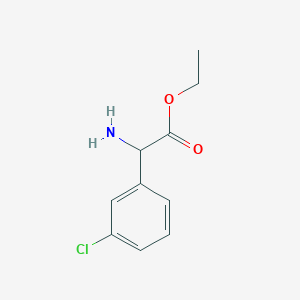![molecular formula C6H7Cl2N3OS B13568893 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride is a chemical compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions result in the formation of the thieno[3,2-d]pyrimidine-4-one core, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the amino group .
Wissenschaftliche Forschungsanwendungen
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share the same core structure but may have different substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the nitrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with biological targets like cytochrome bd oxidase . This makes it a valuable compound for both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H7Cl2N3OS |
|---|---|
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
7-amino-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C6H5N3OS.2ClH/c7-3-1-11-5-4(3)8-2-9-6(5)10;;/h1-2H,7H2,(H,8,9,10);2*1H |
InChI-Schlüssel |
MTMICBNGHPWLMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)

![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


